4-(Acetylamino)benzenesulfonyl-d5 Chloride is a chemical compound characterized by the molecular formula C8H8ClNO3S and a molecular weight of 233.67 g/mol. This compound is a stable isotope-labeled version of 4-(Acetylamino)benzenesulfonyl Chloride, where five hydrogen atoms are replaced with deuterium, enhancing its utility in various analytical applications. The structure features an acetylamino group attached to a benzenesulfonyl chloride moiety, which contributes to its reactivity and potential biological activity .
These reactions highlight its versatility as a reagent in organic synthesis and pharmaceutical development .
The synthesis of 4-(Acetylamino)benzenesulfonyl-d5 Chloride typically involves:
The precise conditions may vary depending on the desired yield and purity of the final product .
4-(Acetylamino)benzenesulfonyl-d5 Chloride has several applications:
Interaction studies involving 4-(Acetylamino)benzenesulfonyl-d5 Chloride focus on its reactivity with various nucleophiles and its potential role in enzyme inhibition. Understanding these interactions is crucial for assessing its utility in drug design and development. Further investigations into its binding affinities and mechanisms of action would provide valuable insights into its biological relevance .
Several compounds share structural similarities with 4-(Acetylamino)benzenesulfonyl-d5 Chloride. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-(Acetylamino)benzenesulfonyl Chloride | C8H8ClNO3S | Non-deuterated version, widely used in synthesis |
4-(Aminobenzenesulfonyl Chloride | C7H8ClNO2S | Lacks acetyl group; used in different applications |
N-Acetylanilinesulfonamide | C9H10N2O2S | Contains an amine; used for antibacterial purposes |
The uniqueness of 4-(Acetylamino)benzenesulfonyl-d5 Chloride lies in its stable isotope labeling, which enhances its applicability in analytical methods while retaining the functional characteristics typical of sulfonamide compounds .